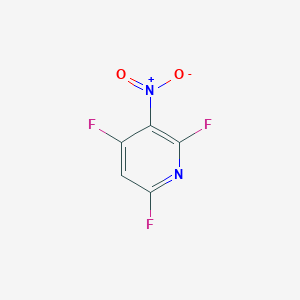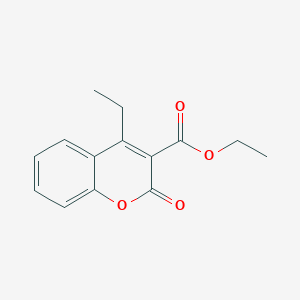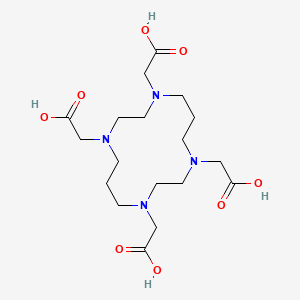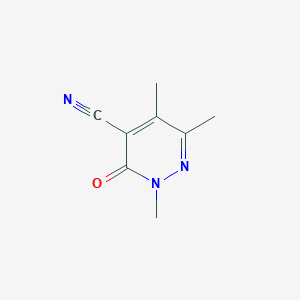![molecular formula C9H12FNS B3274197 1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene CAS No. 60289-57-8](/img/structure/B3274197.png)
1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene
Übersicht
Beschreibung
1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene is an organic compound with the molecular formula C9H12FNS and a molecular weight of 185.26 g/mol . This compound features a benzene ring substituted with a fluorine atom and a sulfanyl group attached to a three-carbon chain ending in an amino group. It is primarily used in research and industrial applications due to its unique chemical properties.
Wirkmechanismus
Target of Action
It’s structurally similar to s-propylamine-l-cysteine, which targets arginase-1 . Arginase-1 is an enzyme that plays a crucial role in the urea cycle, converting L-arginine into L-ornithine and urea .
Mode of Action
Based on its structural similarity to s-propylamine-l-cysteine, it may interact with its target enzyme to modulate its activity
Biochemical Pathways
If it indeed targets arginase-1 like s-propylamine-l-cysteine, it could potentially influence the urea cycle and nitric oxide synthesis .
Result of Action
If it acts similarly to S-propylamine-L-cysteine, it could potentially modulate the activity of Arginase-1, thereby influencing the urea cycle and nitric oxide synthesis . .
Vorbereitungsmethoden
The synthesis of 1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzene and 3-aminopropyl mercaptan.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation. A suitable solvent such as dichloromethane or toluene is used.
Synthetic Route: The 4-fluorobenzene undergoes a nucleophilic substitution reaction with 3-aminopropyl mercaptan in the presence of a base like sodium hydride or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain pure this compound.
Analyse Chemischer Reaktionen
1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. .
Wissenschaftliche Forschungsanwendungen
1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Vergleich Mit ähnlichen Verbindungen
1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene can be compared with similar compounds such as:
1-[(3-Aminopropyl)sulfanyl]-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
1-[(3-Aminopropyl)sulfanyl]-4-bromobenzene:
1-[(3-Aminopropyl)sulfanyl]-4-iodobenzene: The presence of an iodine atom makes it more reactive in certain types of chemical reactions.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)sulfanylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFSXFABRSWLDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(3R,3Ar,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-[(2S)-butan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B3274214.png)

